N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride is a significant pharmaceutical compound primarily recognized as an intermediate in the synthesis of tofacitinib, a Janus kinase inhibitor used for treating autoimmune diseases such as rheumatoid arthritis and psoriatic arthritis. The compound's systematic name reflects its complex structure, which includes a pyrrolo-pyrimidine core and a piperidine moiety.
The synthesis of N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes:
N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions typical of amines and heterocycles:
These reactions are essential in further modifying the compound for enhanced pharmacological properties or in synthesizing related compounds .
N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine acts primarily as an intermediate in the synthesis of tofacitinib, which functions by inhibiting Janus kinases (JAKs). This inhibition disrupts the signaling pathways involved in immune responses, leading to reduced inflammation and immune activity.
The mechanism involves:
This action makes it a valuable therapeutic agent in managing autoimmune conditions .
The physical properties of N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride include:
Chemical properties include:
These properties are critical for its application in pharmaceutical formulations and handling during synthesis .
N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride serves primarily as an intermediate in the pharmaceutical industry. Its applications include:
Its role underscores its importance in advancing treatments for autoimmune diseases and related conditions .
CAS No.: 4657-20-9
CAS No.: 1936-18-1
CAS No.: 504-64-3
CAS No.: 6960-30-1
CAS No.: 25679-93-0
CAS No.: 339079-54-8